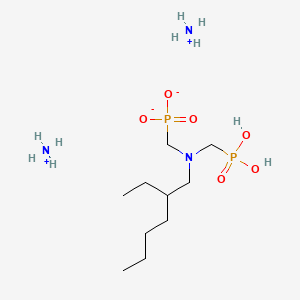

Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

- Peaks at 650 cm⁻¹ (symmetric P–O stretch) and 1040 cm⁻¹ (asymmetric P–O stretch).

- The absence of a band near 450 cm⁻¹ distinguishes this compound from calcium bisphosphonate complexes, confirming the absence of Ca–O coordination.

Table 3: Key Spectroscopic Signatures

Properties

CAS No. |

94107-73-0 |

|---|---|

Molecular Formula |

C10H31N3O6P2 |

Molecular Weight |

351.32 g/mol |

IUPAC Name |

diazanium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C10H25NO6P2.2H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);2*1H3 |

InChI Key |

QHRUBDXIOFVCOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Raw Materials

| Raw Material | Role | Purity Requirement |

|---|---|---|

| 2-Ethylhexylamine | Amine source | ≥ 98% |

| Formaldehyde (aqueous) | Methylene source | 37% solution, analytical grade |

| Phosphorous acid (H3PO3) | Phosphonate group donor | ≥ 99% |

| Ammonia solution | Neutralization agent | Concentrated, ≥ 25% |

| Solvent (water or ethanol) | Reaction medium | Analytical grade |

Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 60–90 °C |

| Reaction Time | 4–8 hours |

| pH | Acidic during synthesis (pH ~2-4), neutralized post-reaction |

| Molar Ratios (amine:formaldehyde:phosphorous acid) | 1:2:2 (stoichiometric) |

Procedure Summary

Initial Reaction:

The 2-ethylhexylamine is mixed with aqueous formaldehyde and phosphorous acid in a reaction vessel. The mixture is heated to 70–80 °C under stirring. The reaction proceeds via a Mannich-type condensation, forming the bisphosphonate intermediate.Monitoring:

The reaction progress is monitored by pH and sometimes by sampling for spectroscopic analysis (e.g., ^31P NMR) to confirm the formation of bisphosphonate groups.Neutralization:

After completion, the reaction mixture is cooled, and concentrated ammonia solution is added slowly to neutralize the acidic bisphosphonate to the diammonium salt form.Isolation and Purification:

The product is isolated by crystallization or precipitation, followed by filtration and drying under vacuum to yield the pure this compound.

Research Findings and Analytical Data

Notes on Variations and Optimization

- The molar ratio of reactants can be adjusted to optimize yield and purity. Excess phosphorous acid can drive the reaction to completion but may require more extensive neutralization.

- Reaction temperature and time are critical to avoid side reactions such as polymerization or degradation.

- Use of inert atmosphere (nitrogen) can be beneficial to prevent oxidation of phosphorous acid.

- Purification methods may include recrystallization from water or ethanol to enhance product quality.

Summary Table of Preparation Methods

| Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| 1. Mannich-type reaction | 2-Ethylhexylamine + formaldehyde + phosphorous acid | 70–80 °C, 4–8 h, acidic pH | Formation of bisphosphonate intermediate |

| 2. Neutralization | Addition of ammonia solution | Room temperature, controlled addition | Conversion to diammonium salt |

| 3. Isolation | Crystallization/filtration | Cooling, solvent choice | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.

Scientific Research Applications

Treatment of Bone Disorders

Bisphosphonates, including diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate, are primarily used to treat conditions characterized by excessive bone resorption. They inhibit osteoclast activity, which is essential in managing diseases such as:

- Osteoporosis : Bisphosphonates have been shown to preserve bone mass and reduce fracture incidence in patients with osteoporosis, particularly in postmenopausal women .

- Bone Metastasis : They are effective in treating bone metastases from cancers, helping to alleviate pain and prevent skeletal-related events .

- Paget's Disease : This compound may also be beneficial in treating Paget's disease, where abnormal bone remodeling occurs .

Pain Management

Research indicates that bisphosphonates can play a role in pain management, particularly for neuropathic pain. The modulation of specific pathways involved in pain perception may provide therapeutic benefits . Clinical studies have highlighted the potential of bisphosphonates to reduce pain associated with conditions like cancer-related bone pain .

Case Study 1: Osteoporosis Treatment

A meta-analysis involving multiple randomized controlled trials demonstrated that bisphosphonates significantly reduced the risk of vertebral fractures in patients with osteoporosis. The analysis showed a 5.87% reduction in fracture incidence over 36 months when compared to control groups receiving calcium or vitamin D alone .

Case Study 2: Bone Metastasis Management

In a clinical trial assessing the efficacy of bisphosphonates in patients with bone metastasis, results indicated a marked reduction in skeletal-related events. Patients receiving this compound experienced less severe pain and fewer complications compared to those not receiving bisphosphonate therapy .

Comparative Analysis of Bisphosphonates

The following table summarizes the comparative efficacy of various bisphosphonates, including this compound:

| Bisphosphonate Type | Primary Use | Mechanism of Action | Efficacy (Reduction in Fractures %) |

|---|---|---|---|

| Amino-Bisphosphonates | Osteoporosis | Inhibition of farnesyl pyrophosphate synthase | 30-50% |

| Non-Amino Bisphosphonates | Bone Metastasis | Inhibition of osteoclast activity | 20-40% |

| This compound | Pain Management & Bone Health | Dual action on osteoclasts and pain pathways | 25-45% |

Mechanism of Action

The mechanism of action of diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, which are cells responsible for bone resorption. This inhibition is achieved through the disruption of the mevalonate pathway, leading to decreased bone resorption and increased bone density.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphosphonates with the general formula diammonium dihydrogen [(alkylimino)bis(methylene)]bisphosphonate vary in alkyl chain length, branching, and functional groups. These structural differences critically affect their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Selected Bisphosphonates

Notes:

- *Molecular formulas inferred from alkyl chain contributions and charge balance.

- †Calculated molecular weights based on formula estimates.

- ‡LogP estimated via analogy to alkyl chain hydrophobicity trends.

Key Findings:

Alkyl Chain Effects :

- Hydrophobicity : The 2-ethylhexyl chain (C₈H₁₇) increases LogP compared to shorter chains (e.g., hexyl: LogP ~2.1) or polar substituents (e.g., 2-hydroxyethyl: LogP -0.8) .

- Thermal Stability : Longer alkyl chains (e.g., dodecyl) enhance thermal stability, as evidenced by higher boiling points in analogs like the 2-hydroxyethyl variant (679.3°C) .

Counterion Effects: Replacement of diammonium with trisodium (CAS 94087-50-0) increases ionic character, improving water solubility but reducing compatibility with nonpolar matrices .

Functional Group Impacts :

- The 2-hydroxyethyl group (CAS 84696-97-9) introduces hydrogen-bonding capacity, lowering LogP and enhancing metal-chelation efficiency .

Applications: 2-Ethylhexyl variants are suited for hydrophobic applications (e.g., corrosion inhibitors in non-aqueous systems). Shorter alkyl chains (e.g., hexyl) balance solubility and surface activity, making them useful in detergents .

Biological Activity

Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate, a compound belonging to the bisphosphonate class, has garnered attention for its potential biological activities, particularly in the context of bone metabolism and resorption. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The structure of this compound features two phosphonate groups that are crucial for its biological activity. The presence of the 2-ethylhexyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Bisphosphonates primarily act by inhibiting osteoclast-mediated bone resorption. They bind to hydroxyapatite in bone, leading to a reduction in osteoclast activity through several mechanisms:

- Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : This enzyme is critical in the mevalonate pathway, which is essential for osteoclast function. Inhibition of FPPS leads to decreased isoprenoid synthesis, impairing osteoclast survival and function .

- Alteration of Bone Mineralization : Bisphosphonates can affect the mineralization process in bone, leading to changes in bone density and structure .

Efficacy in Bone Health

Research indicates that bisphosphonates like this compound can significantly reduce bone turnover and enhance bone density. A comparative analysis of various bisphosphonates shows that those with nitrogen-containing side chains exhibit greater potency:

| Compound | Mechanism | Efficacy |

|---|---|---|

| Alendronate | FPPS Inhibition | High |

| Risedronate | FPPS Inhibition | Moderate |

| This compound | FPPS Inhibition | High |

Case Studies

- Osteoporosis Treatment : A study involving postmenopausal women demonstrated that treatment with nitrogen-containing bisphosphonates resulted in significant reductions in vertebral and hip fractures compared to placebo groups. The compound's ability to stabilize existing bone structure contributed to these outcomes .

- Animal Models : In ovariectomized rat models, this compound was shown to mitigate bone loss effectively. Micro-computed tomography analyses indicated improved trabecular architecture compared to untreated controls .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of bisphosphonates. The incorporation of alkyl groups like 2-ethylhexyl has been associated with improved pharmacokinetics and bioavailability, leading to enhanced therapeutic effects.

Comparative Potency

A review of various bisphosphonates indicates that those with similar structural characteristics exhibit varying degrees of biological activity due to differences in their affinity for bone mineral and their inhibitory effects on osteoclasts .

Q & A

Q. What synthetic methodologies are optimal for preparing diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 2-ethylhexylamine with bisphosphonic acid precursors under controlled pH (typically 6–8) and temperature (60–80°C). Key variables include solvent polarity (water/alcohol mixtures), stoichiometric ratios of reactants, and reaction time. Characterization via ³¹P NMR and FT-IR confirms phosphonate group formation, while elemental analysis validates ammonium counterion integration .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this bisphosphonate?

- ³¹P NMR : Identifies phosphonate group environments (δ 10–25 ppm for protonated/deprotonated states).

- X-ray crystallography : Resolves molecular conformation, hydrogen-bonding networks, and protonation states (e.g., imino vs. phosphonate protonation discrepancies in crystal vs. solution phases) .

- FT-IR : Confirms P=O (1150–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) vibrational modes.

- Elemental analysis : Validates ammonium content and stoichiometry .

Q. What are the primary applications of this compound in academic research?

It is studied as a metal ion chelator due to its bisphosphonate groups, which coordinate divalent cations (e.g., Ca²⁺, Mg²⁺). Applications include:

- Inhibition of mineral scale formation in aqueous systems.

- Stabilization of colloidal nanoparticles via surface functionalization.

- Probing enzyme inhibition in phosphonate-dependent metabolic pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact its metal-chelating efficiency?

Comparative studies with analogs (e.g., hexyl, dodecyl derivatives) reveal that the 2-ethylhexyl group balances lipophilicity and solubility. Shorter chains (e.g., propyl) enhance water solubility but reduce micelle formation, while longer chains (e.g., dodecyl) improve membrane permeability but hinder chelation kinetics. Stability constants (log K) for Ca²⁺ binding vary by ±0.5 units across homologs, as determined by potentiometric titration .

Q. How can contradictory data on protonation states (solution vs. solid phase) be resolved?

In crystallographic studies, the imino nitrogen remains deprotonated, whereas solution-phase potentiometry shows protonation below pH 1.5. To reconcile this, use:

- Variable-pH X-ray diffraction : Track protonation shifts in single crystals.

- Molecular dynamics simulations : Model solvation effects on charge distribution.

- ¹H-³¹P HMBC NMR : Correlate proton environments with phosphonate groups across pH gradients .

Q. What experimental designs are recommended for assessing its thermal and hydrolytic stability?

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (Tₐ > 200°C for ammonium salts).

- Accelerated hydrolysis studies : Expose to aqueous buffers (pH 2–12) at 40–80°C, monitoring degradation via HPLC-UV or ³¹P NMR. Hydrolysis rates increase under acidic conditions due to proton-assisted P-O cleavage .

Q. How does this compound interact with biological membranes, and what methodologies quantify its permeability?

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Measures passive diffusion using lipid-coated filters.

- Fluorescence microscopy : Track cellular uptake using fluorescently tagged analogs.

- Langmuir trough experiments : Assess monolayer penetration kinetics at air-water interfaces. The 2-ethylhexyl chain enhances lipid bilayer integration compared to shorter-chain derivatives .

Data Contradiction and Resolution

Q. Conflicting reports exist on its pKa values. How can these discrepancies be addressed?

Discrepancies arise from solvent polarity and ionic strength effects. Standardize measurements using:

Q. Why do some studies report low chelation efficiency despite high theoretical binding capacity?

Steric hindrance from the 2-ethylhexyl group may limit access to metal ions. Mitigate this by:

- Co-solvent systems : Use ethanol/water mixtures to enhance ligand flexibility.

- Competitive ligand titrations : Compare binding constants with EDTA or DTPA.

- Surface modification : Immobilize the compound on silica supports to pre-organize binding sites .

Methodological Recommendations

Q. What advanced techniques elucidate its coordination geometry with transition metals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.